5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
“5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde” is a pyrazole derivative . Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
The IUPAC name for this compound is 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques
Pyrazole derivatives, such as "5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde," are synthesized through various chemical reactions, including the Vilsmeier-Haack reaction, which is a common method used to introduce formyl groups into aromatic compounds. This method has been utilized to produce a wide range of pyrazole derivatives with potential biological activities (Bhat et al., 2016; Gurunanjappa et al., 2017).
Crystal Structure Analysis
The structural analysis of these compounds, including their crystal structure determination through X-ray diffraction, provides insights into their molecular geometry, which is crucial for understanding their chemical reactivity and interaction with biological targets. For instance, Xu and Shi (2011) detailed the crystal structure of a closely related compound, highlighting the coplanar arrangement of the aldehyde fragment with the pyrazole ring, which could influence its reactivity and binding properties (Xu & Shi, 2011).
Biological Applications
Antimicrobial and Antioxidant Properties
Pyrazole derivatives have been extensively studied for their antimicrobial and antioxidant activities. Compounds synthesized from pyrazole precursors have shown a broad spectrum of antimicrobial activities against various bacterial and fungal strains, as well as moderate to good antioxidant properties (Bhat et al., 2016; Gurunanjappa et al., 2017). These findings suggest that pyrazole derivatives could serve as valuable leads for the development of new antimicrobial and antioxidant agents.
Molecular Docking Studies
The application of molecular docking studies to pyrazole derivatives has provided further insights into their potential as therapeutic agents. For example, some synthesized compounds have been evaluated for their binding affinity towards enzymes or receptors involved in disease processes, offering a basis for the development of novel drugs with targeted mechanisms of action (Bhat et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-3-oxo-5-phenyl-1H-pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-11(15)9(7-14)10(12-13)8-5-3-2-4-6-8/h2-7,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBULAJFESFHFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N1)C2=CC=CC=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde |
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